
2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotransformation in Drug Metabolism
- Metabolite Formation and Cytochrome P450 Interactions : Studies on prasugrel metabolites have elucidated their biotransformation pathways involving cytochrome P450 (CYP) enzymes. These findings highlight the complexity of drug metabolism, specifically how certain metabolites interact with various CYP enzymes, contributing to our understanding of drug efficacy and safety profiles (Rehmel et al., 2006). Further research on the carboxylesterases' role in prasugrel's conversion to its active metabolites emphasizes the significance of enzymatic processes in drug activation (Williams et al., 2008).
Chemical Synthesis and Structural Analysis
- Hydrogen-Bonding Patterns in Enaminones : Research on enaminones, compounds related by structure and synthesis pathways, showcases the importance of intra- and intermolecular hydrogen bonding, which influences molecular stability and reactivity. These studies contribute to the field of crystallography and molecular design (Balderson et al., 2007).
- Synthesis of Cyclopropanone Equivalents : The development of cyclopropanone equivalents from 3-chloropropionic acid for synthetic applications illustrates the innovative approaches in organic synthesis, offering new pathways for constructing complex molecules (Wasserman et al., 1989).
Antibacterial and Antiviral Research
- Antibacterial and Antiviral Compounds : Studies on piperidine-containing pyrimidine imines and thiazolidinones, and their antibacterial activities, as well as research on pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives for antiviral activity, underline the potential of structurally related compounds in developing new antimicrobial agents (Merugu et al., 2010); (Attaby et al., 2006).
Molecular Structure and Luminescence
- Co-Crystal Synthesis and Luminescence : The synthesis and structural characterization of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, revealing insights into molecular arrangements and luminescent properties, demonstrate the applications of these compounds in material science and optical engineering (Li et al., 2015).
Properties
IUPAC Name |
2-cyclopropyl-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(11-12-1-2-12)17-9-5-14(6-10-17)19-13-3-7-16-8-4-13/h3-4,7-8,12,14H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFFIPKFVJHBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
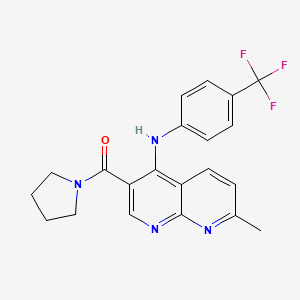
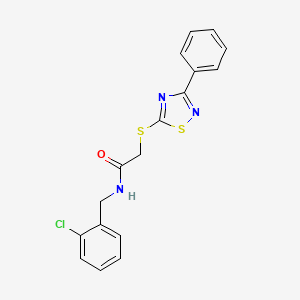

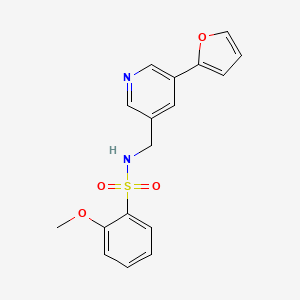
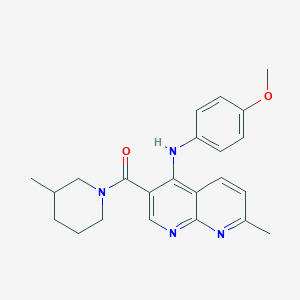
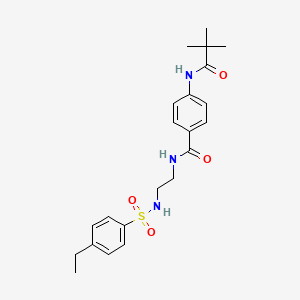
![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)
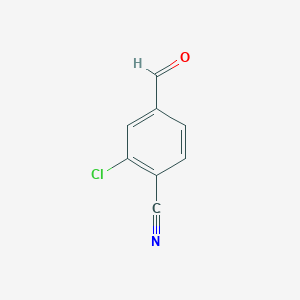
![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)

